5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound known for its unique structure and properties It is part of the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2,5-dichlorophenol with formaldehyde and 4-methyl-1,2,4-triazole-3-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with key metabolic or signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-[(2,4-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- 5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Uniqueness
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol stands out due to its specific substitution pattern on the phenoxy group and the presence of the triazole ring. These structural features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUEVSZKQUSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407268 |
Source
|
Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588674-33-3 |
Source
|
Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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